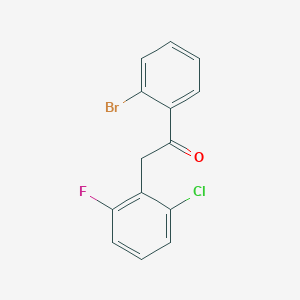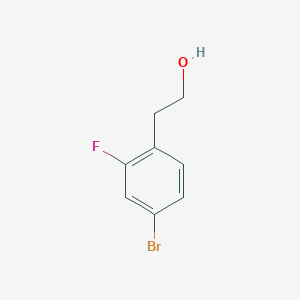![molecular formula C13H16FNO2 B1523726 benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate CAS No. 1932288-21-5](/img/structure/B1523726.png)
benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate
Descripción general
Descripción
Benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate is a chemical compound. It contains a total of 34 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .
Molecular Structure Analysis
The molecule has a complex structure with a total of 34 bonds. It includes 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibitor Applications
Benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate is a structural component of certain carbamate compounds, and while the specific compound does not appear extensively in the literature, carbamates in general are well-documented for their varied applications in scientific research. One significant application is found in the field of histone deacetylase inhibitors, as seen with MS-275 (3-pyridylmethyl N-{4-[(2-aminophenyl)carbamoyl]benzyl}carbamate). MS-275 is studied for its pharmacological and biological properties, particularly its role in treating advanced solid malignancies and lymphomas. It's demonstrated antitumor activity and biological relevance in plasma concentrations, showcasing the potential therapeutic applications of carbamate-based compounds in oncology and other fields (Gore et al., 2008).
Neuroprotective Applications
Carbamate compounds also show potential in neuroprotective treatments. For instance, N-carbamylglutamate (NCG) has been effectively used to treat acute neonatal hyperammonaemia in a patient with methylmalonic aciduria (MMA), demonstrating the capability of certain carbamate structures to provide critical care in acute medical scenarios (Yap et al., 2016).
Antiparasitic and Antimicrobial Applications
Carbamates like mebendazole and albendazole, known as benzoimidazole carbamates, have been used in treating hydatid cysts, showing degenerative modifications in affected cysts and demonstrating the compounds' efficacy against parasitic infections. The treatment outcomes vary based on the age of the cysts, the patient's age, the cysts' localization, and their morphological characteristics, illustrating the nuanced applications of carbamate compounds in antiparasitic treatments (Teggi et al., 1993).
Mecanismo De Acción
- The primary target of this compound is not well defined in the literature. However, we know that it acts as a muscle relaxant .
- Its effects are mainly measured by subjective responses, suggesting that it may interact with neural pathways related to pain sensations or muscle function .
Target of Action
Propiedades
IUPAC Name |
benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVBOSIQTJVVNB-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1NC(=O)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)

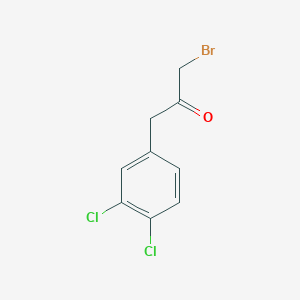

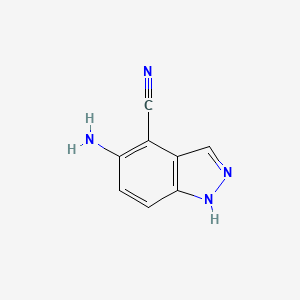
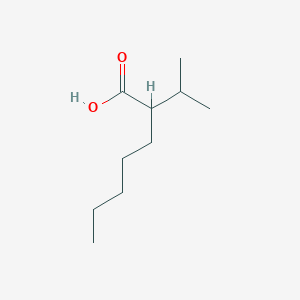

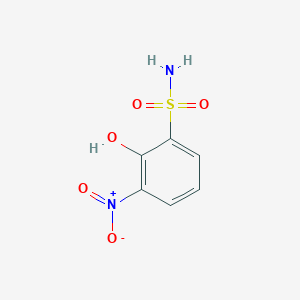

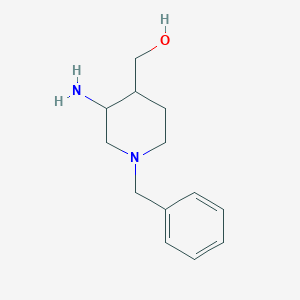
![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1523661.png)

